molecular formula C26H34F3IO6 B11831913 5-Heptenoic acid, 7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3R)-3-hydroxy-4-[2-iodo-5-(trifluoromethyl)phenoxy]-1-buten-1-yl]cyclopentyl]-, 1-methylethyl ester, (5Z)-

5-Heptenoic acid, 7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3R)-3-hydroxy-4-[2-iodo-5-(trifluoromethyl)phenoxy]-1-buten-1-yl]cyclopentyl]-, 1-methylethyl ester, (5Z)-

Cat. No.: B11831913
M. Wt: 626.4 g/mol
InChI Key: UQTXPNADGAHXKJ-VHCADDICSA-N
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Description

5-Heptenoic acid, 7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3R)-3-hydroxy-4-[2-iodo-5-(trifluoromethyl)phenoxy]-1-buten-1-yl]cyclopentyl]-, 1-methylethyl ester, (5Z)- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a heptenoic acid backbone, multiple hydroxyl groups, and a phenoxy group substituted with iodine and trifluoromethyl groups.

Preparation Methods

The synthesis of 5-Heptenoic acid, 7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3R)-3-hydroxy-4-[2-iodo-5-(trifluoromethyl)phenoxy]-1-buten-1-yl]cyclopentyl]-, 1-methylethyl ester, (5Z)- involves several steps. The synthetic route typically starts with the preparation of the heptenoic acid backbone, followed by the introduction of the cyclopentyl ring and the phenoxy group. The reaction conditions often require the use of specific catalysts and reagents to ensure the correct stereochemistry and functional group placement. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

5-Heptenoic acid, 7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3R)-3-hydroxy-4-[2-iodo-5-(trifluoromethyl)phenoxy]-1-buten-1-yl]cyclopentyl]-, 1-methylethyl ester, (5Z)- has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential effects on cellular processes and pathways. In medicine, this compound could be investigated for its therapeutic potential, particularly in targeting specific molecular pathways. Industrial applications may include its use in the development of new materials or as a reagent in various chemical processes .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The presence of multiple hydroxyl groups and the phenoxy group allows it to form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways involved depend on the specific context and application being studied .

Comparison with Similar Compounds

Compared to other similar compounds, 5-Heptenoic acid, 7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3R)-3-hydroxy-4-[2-iodo-5-(trifluoromethyl)phenoxy]-1-buten-1-yl]cyclopentyl]-, 1-methylethyl ester, (5Z)- stands out due to its unique combination of functional groups and stereochemistry. Similar compounds may include other heptenoic acid derivatives or cyclopentyl esters with different substituents. The presence of the iodine and trifluoromethyl groups in this compound adds to its uniqueness and potential for specific applications .

Properties

Molecular Formula

C26H34F3IO6

Molecular Weight

626.4 g/mol

IUPAC Name

propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[2-iodo-5-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoate

InChI

InChI=1S/C26H34F3IO6/c1-16(2)36-25(34)8-6-4-3-5-7-19-20(23(33)14-22(19)32)11-10-18(31)15-35-24-13-17(26(27,28)29)9-12-21(24)30/h3,5,9-13,16,18-20,22-23,31-33H,4,6-8,14-15H2,1-2H3/b5-3-,11-10+/t18-,19-,20-,22+,23-/m1/s1

InChI Key

UQTXPNADGAHXKJ-VHCADDICSA-N

Isomeric SMILES

CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](COC2=C(C=CC(=C2)C(F)(F)F)I)O)O)O

Canonical SMILES

CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=C(C=CC(=C2)C(F)(F)F)I)O)O)O

Origin of Product

United States

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